N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide TH257 is an inhibitor of LIM kinase 1 (LIMK1) and LIMK2 (IC50s = 84 and 39 nM, respectively).
TH257 is a Potent and selective allosteric LIMK 1/2 inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0545138
InChI: InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3
SMILES: CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

CAS No.:

Cat. No.: VC0545138

Molecular Formula: C24H26N2O3S

Molecular Weight: 422.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide -

Specification

Molecular Formula C24H26N2O3S
Molecular Weight 422.5 g/mol
IUPAC Name N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide
Standard InChI InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3
Standard InChI Key VNCIWNGCMAKKEO-UHFFFAOYSA-N
SMILES CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Canonical SMILES CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is defined by the molecular formula C20H24N2O3SC_{20}H_{24}N_2O_3S and a molecular weight of 372.48 g/mol . The compound's structure includes a benzamide backbone substituted with a benzyl group, a butyl group, and a phenylsulfamoyl moiety. These functional groups contribute to its chemical reactivity and biological interactions.

Structural Features

The structural framework of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide consists of:

  • Benzamide Core: Central to the molecule's stability and reactivity.

  • Benzyl Group: Enhances lipophilicity and contributes to enzyme binding.

  • Butyl Group: Modifies steric properties, influencing biological activity.

  • Phenylsulfamoyl Moiety: A sulfonamide functional group critical for enzyme inhibition .

These features collectively define the compound's physicochemical properties, such as solubility, melting point, and interaction with biological targets.

Synthesis Pathways

General Synthetic Strategy

The synthesis of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide involves multi-step organic reactions:

  • Sulfonamide Formation: The phenylsulfamoyl group is introduced using aniline derivatives.

  • Amide Coupling: Benzylamine or butylamine reacts with benzoic acid derivatives under catalytic conditions .

  • Purification: Crystallization or chromatographic techniques ensure high purity .

Reaction Mechanisms

The sulfonamide moiety is typically synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and primary amines. Subsequent coupling reactions employ carbodiimides like EDC*HCl to activate carboxylic acids for amide bond formation .

Optimization Strategies

Modifications to the synthetic pathway can enhance yield and purity:

  • Using catalysts like DMF or triethylamine improves reaction efficiency.

  • Employing low-temperature conditions minimizes side reactions during amide coupling .

Biological Activity

Enzyme Inhibition

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is recognized for its potent inhibition of carbonic anhydrase II (CA-II), an enzyme involved in acid-base balance and respiration. The sulfonamide group interacts with the zinc ion at the active site of CA-II, disrupting enzymatic function.

Table: Binding Affinity Data for Carbonic Anhydrase II

CompoundIC50_{50} (nM)Binding Mode
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide<10Zinc coordination via sulfonamide

Structure-Activity Relationships (SAR)

Studies indicate that modifications to the sulfonamide group significantly impact binding affinity:

  • Substituting the butyl group with methyl reduces activity.

  • Adding halogens to the phenyl ring alters enzyme specificity .

Applications in Medicinal Chemistry

Drug Development

The compound's role as a CA-II inhibitor positions it as a candidate for developing drugs targeting:

  • Glaucoma: Reducing intraocular pressure through CA-II inhibition.

  • Edema: Managing fluid retention via bicarbonate transport modulation.

Neuroprotective Effects

Preliminary studies suggest that benzamide derivatives exhibit neuroprotective properties by mitigating oxidative damage in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases like Alzheimer's.

Agricultural Chemistry Applications

Herbicidal Activity

The inhibitory properties of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide extend to agricultural chemistry, where it may act as a herbicide by disrupting enzymatic pathways in plants.

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